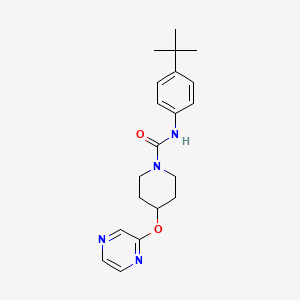

N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-20(2,3)15-4-6-16(7-5-15)23-19(25)24-12-8-17(9-13-24)26-18-14-21-10-11-22-18/h4-7,10-11,14,17H,8-9,12-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAIZSLHFRJOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the pyrazin-2-yloxy group: This step involves the reaction of the piperidine derivative with pyrazine-2-ol in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Attachment of the tert-butylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate catalyst like aluminum chloride (AlCl3).

Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine or ammonia under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of this compound lies in its role as a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are enzymes that degrade cyclic nucleotides, which play crucial roles in cellular signaling pathways. Inhibiting these enzymes can enhance the effects of cyclic AMP and cyclic GMP, leading to various therapeutic benefits.

- Therapeutic Implications : PDE inhibitors are explored for their potential in treating cardiovascular diseases, erectile dysfunction, and other conditions where modulation of cyclic nucleotide levels is beneficial .

Androgen Receptor Degradation

Research indicates that N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide may also function as a compound for androgen receptor degradation. This mechanism is particularly relevant in the context of hormone-dependent cancers, such as prostate cancer.

- Mechanism : By promoting the degradation of androgen receptors, this compound could potentially inhibit cancer cell proliferation driven by androgens .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies help identify which structural modifications enhance its efficacy and selectivity against specific biological targets.

Key Findings from SAR Studies

- Modification of Side Chains : Variations in the side chains attached to the piperidine core have been shown to significantly impact the compound's potency against targets such as N-acylated amino acid amide hydrolase (NAAA). For instance, introducing different alkyl groups can enhance lipophilicity and improve binding affinity .

- Linker Variations : Changing the ether linker connecting the piperidine to the pyrazine ring has been investigated. Certain modifications led to a loss of activity, highlighting the importance of this structural element .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

In Vivo Efficacy

In a study assessing its effects on tumor growth in xenograft models, the compound demonstrated significant anti-tumor activity by inhibiting androgen receptor signaling pathways. The results indicated a reduction in tumor size compared to control groups treated with vehicle solutions .

Pharmacokinetics

Pharmacokinetic studies revealed favorable absorption and distribution characteristics for this compound, suggesting its potential for systemic administration in clinical settings. The compound exhibited a half-life conducive to once-daily dosing regimens, enhancing patient compliance .

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The target compound’s tert-butyl group increases LogP compared to ethoxy or isopropoxy substituents .

- Solubility : Polar groups (e.g., ethoxy, pyridone) enhance aqueous solubility, whereas bulky tert-butyl or iodophenyl groups reduce it .

Pharmacological Activities

Inferences :

Biological Activity

N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C19H24N2O2

- Molecular Weight : 312.41 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a piperidine ring, a pyrazine moiety, and a tert-butyl group, which are critical for its biological activity. The presence of these functional groups suggests possible interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Inhibition of Kinases : Piperidine derivatives have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer progression and inflammation .

- Neuroprotective Effects : Some studies suggest that piperidine compounds can exert neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with GABA receptors .

- Antiviral Activity : Heterocyclic compounds, including those with piperidine structures, have demonstrated antiviral properties by inhibiting viral replication processes .

Efficacy in Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound:

- Cancer Cell Lines : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For example, it has been tested against lung and breast cancer cells with promising results .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15.3 | Apoptosis Induction |

| MCF7 (Breast Cancer) | 12.7 | Cell Proliferation Inhibition |

- Neurological Models : In rodent models of neurodegeneration, the compound has been shown to improve cognitive function and reduce neuroinflammation, indicating potential for treating Alzheimer's disease .

Case Study 1: Cancer Treatment

A study published in MDPI explored the effects of piperidine derivatives on cancer cells. The results demonstrated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers administered the compound to mice subjected to neurotoxic agents. The findings indicated a reduction in neuronal death and improved behavioral outcomes in treated subjects compared to controls, highlighting its therapeutic potential for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.